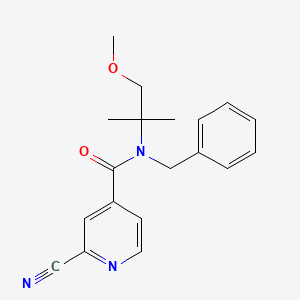
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyridine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cancer.
Mécanisme D'action
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 exerts its pharmacological effects by activating the soluble guanylate cyclase (sGC) enzyme, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This leads to the relaxation of smooth muscle cells and vasodilation of blood vessels, resulting in improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation of blood vessels, inhibition of platelet aggregation, and inhibition of cancer cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272. One potential area of focus is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of focus is the identification of new therapeutic applications for N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272, particularly in the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying its pharmacological effects, which could lead to the development of more potent and selective sGC activators.
Méthodes De Synthèse
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 can be synthesized through a multi-step process that involves the reaction of 2-cyano-4-(dimethylamino)pyridine with benzyl bromide, followed by the reaction of the resulting intermediate with tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate. The final product is obtained after deprotection of the tert-butyl group using trifluoroacetic acid.
Applications De Recherche Scientifique
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary hypertension, N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been shown to exert vasodilatory effects on pulmonary arteries, leading to a reduction in pulmonary arterial pressure and improved cardiac function. In erectile dysfunction, N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been shown to increase the production of cyclic guanosine monophosphate (cGMP), leading to improved penile blood flow and erectile function. In cancer, N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide 41-2272 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,14-24-3)22(13-15-7-5-4-6-8-15)18(23)16-9-10-21-17(11-16)12-20/h4-11H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBXLQKJJKKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)N(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyano-N-(1-methoxy-2-methylpropan-2-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
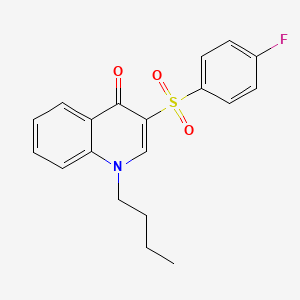
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)
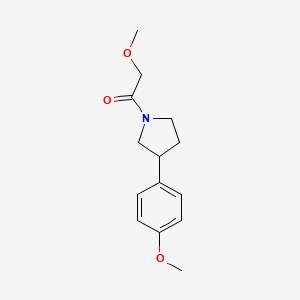
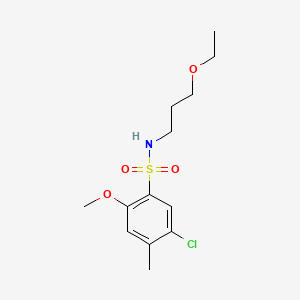
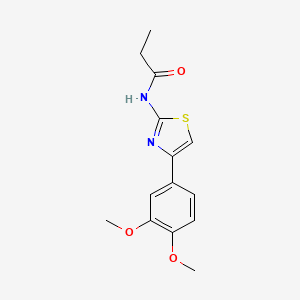
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)
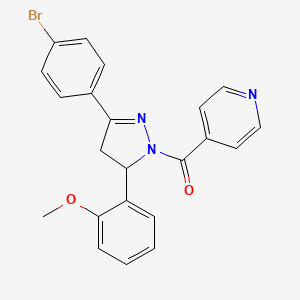
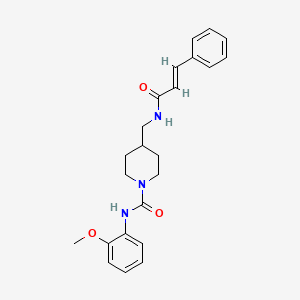
![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)
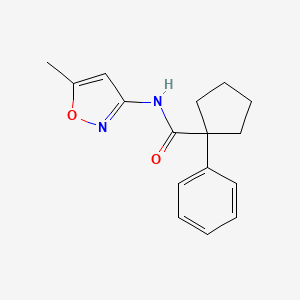
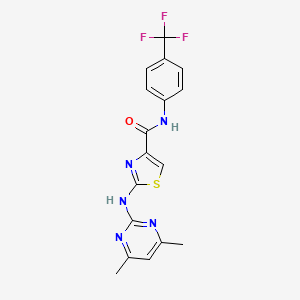
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)
![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)